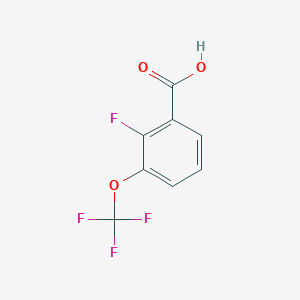

2-Fluoro-3-(trifluoromethoxy)benzoic acid

Beschreibung

2-Fluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 3-position of the benzene ring. Its IUPAC name is this compound, and it is recognized in commercial catalogs as a specialty chemical for synthetic applications . The compound’s electron-withdrawing substituents enhance the acidity of the carboxylic acid group, making it valuable in organocatalysis and drug design where tailored electronic effects are critical .

Eigenschaften

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFVRYWIHCPNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672902 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-62-5 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethoxy groups are introduced using appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs advanced techniques such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of boron reagents with halogenated aromatic compounds in the presence of palladium catalysts, resulting in high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Fluoro-3-(trifluoromethoxy)benzoic acid is extensively utilized as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the bioactivity and selectivity of drugs, particularly in the development of:

- Anti-inflammatory agents

- Analgesics

The incorporation of fluorine into drug molecules often leads to improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability .

Agricultural Chemicals

This compound plays a crucial role in formulating herbicides and pesticides. The trifluoromethoxy group contributes to:

- Increased potency against target pests.

- Reduced environmental impact compared to traditional agrochemicals.

Research indicates that fluorinated compounds can exhibit superior herbicidal activity, making them essential in modern agricultural practices .

Material Science

In material science, this compound is used in creating advanced materials such as:

- Polymers

- Coatings

The unique properties imparted by fluorination improve the thermal and chemical resistance of these materials, enhancing their durability and performance in various applications .

Analytical Chemistry

The compound serves as a valuable reagent in analytical techniques, including:

- Chromatography

- Mass Spectrometry

Its distinct spectral characteristics aid in the detection and quantification of other compounds, making it an important tool in chemical analysis .

Research in Fluorine Chemistry

As a significant subject of study in fluorine chemistry, this compound helps researchers explore new fluorinated compounds with potential applications across diverse fields such as medicinal chemistry and materials science .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial properties of fluorinated benzoic acids demonstrated that compounds similar to this compound exhibited improved potency against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) ranged from 0.031 to 0.062 µg/mL, indicating significant antimicrobial potential .

Evaluation of Metabolic Pathways

Research focusing on the metabolic pathways of halogenated benzoic acids highlighted the impact of trifluoromethoxy groups in stabilizing metabolic intermediates. This suggests that this compound may influence drug-drug interactions when co-administered with other pharmaceuticals .

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-fluoro-3-(trifluoromethoxy)benzoic acid with structurally related benzoic acid derivatives, emphasizing substituent positions, electronic properties, and applications:

Structural and Electronic Effects

- Substituent Position : The 2-fluoro-3-(trifluoromethoxy) substitution creates a meta-directing electronic environment, distinct from 3- or 4-(trifluoromethoxy) isomers, which exhibit para- or ortho-dominant reactivity .

- Acidity: The dual electron-withdrawing groups (F and -OCF₃) in the target compound result in a pKa ~1.5–2.0, lower than monosubstituted analogs like 3-(trifluoromethoxy)benzoic acid (pKa ~2.5) .

- Lipophilicity: The -OCF₃ group increases logP by ~1.5 compared to non-fluorinated analogs, enhancing membrane permeability in bioactive molecules .

Biologische Aktivität

2-Fluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound notable for its unique chemical structure, which includes both fluoro and trifluoromethoxy groups. This compound, with a molecular formula of and a molecular weight of approximately 224.11 g/mol, has garnered interest in medicinal chemistry and material science due to its potential biological activities and reactivity patterns .

The presence of multiple electronegative fluorine atoms enhances the acidity of the carboxylic group, making it more reactive compared to non-fluorinated benzoic acids. The predicted melting point is around 246.7 °C, and it appears as white crystalline needles .

Table 1: Comparison of Related Compounds

| Property | This compound | 2-Fluoro-3-trifluoromethylbenzoic Acid |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 224.11 g/mol | 208.11 g/mol |

| Melting Point | ~246.7 °C | 126 °C to 128 °C |

Biological Activity

While specific biological activity data for this compound is limited, related fluorinated compounds often exhibit significant biological properties. For instance, fluorinated compounds tend to improve pharmacokinetics and bioavailability in drug design, which may suggest similar potential for this compound .

Potential Biological Effects

- Antimicrobial Activity : Fluorinated benzoic acids have been studied for their antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial membranes or inhibit metabolic pathways .

- Toxicity Profile : Preliminary assessments indicate potential toxicity including skin and eye irritation . Further toxicological studies are necessary to fully understand the safety profile of this compound.

- Pharmacological Applications : The unique structure may allow for interactions with biological targets such as enzymes or receptors, potentially leading to therapeutic applications in treating infections or other diseases.

Case Studies

Research on structurally similar compounds provides insight into the potential applications of this compound:

- Study on Trifluoromethyl Compounds : Research highlighted that trifluoromethyl-substituted benzoic acids exhibit varied biological activities including cytotoxicity against certain cancer cell lines and antibacterial properties against Gram-positive bacteria .

- Fluorinated Drug Development : A study focused on the synthesis of fluorinated benzoic acid derivatives demonstrated their potential as building blocks in drug discovery, particularly in creating more effective pharmaceuticals with enhanced metabolic stability .

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies that leverage the reactivity of aromatic systems combined with fluorine chemistry. These methods include:

- Electrophilic aromatic substitution reactions.

- Use of fluorinating agents to introduce trifluoromethoxy groups.

Q & A

Synthesis and Functionalization

1.1 Basic: What are common synthetic routes to 2-fluoro-3-(trifluoromethoxy)benzoic acid? The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using [2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid as a key intermediate, followed by carboxylation or hydrolysis of ester precursors . Alternative routes involve direct fluorination of 3-(trifluoromethoxy)benzoic acid derivatives using selective fluorinating agents like Selectfluor™, though yields may vary depending on reaction conditions .

1.2 Advanced: How can regioselectivity challenges during fluorination or trifluoromethoxy group installation be addressed? Regioselectivity in fluorination is often controlled by steric and electronic effects. For example, directed ortho-metalation (DoM) strategies using directing groups (e.g., boronic esters) can guide fluorine substitution at the 2-position . Trifluoromethoxy group installation may require specialized reagents like AgOCF₃ or CF₃O− salts under anhydrous conditions to avoid competing hydrolysis .

Purification and Characterization

2.1 Basic: What standard techniques are used to purify and characterize this compound? Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with hexane/ethyl acetate) is common. Characterization involves:

- HPLC (≥95% purity verification) ,

- ¹H/¹⁹F NMR to confirm fluorine and trifluoromethoxy group positions ,

- HRMS (exact mass: 234.00205 g/mol) for molecular ion validation .

2.2 Advanced: How can NMR resolve structural ambiguities caused by fluorine coupling? ¹⁹F NMR is critical for distinguishing trifluoromethoxy (-OCF₃) signals from other fluorinated byproducts. Decoupling experiments and 2D techniques (e.g., HSQC) help resolve splitting patterns caused by vicinal fluorine atoms . For regioisomeric impurities, comparison with synthesized standards (e.g., 3-fluoro-4-(trifluoromethoxy)benzoic acid) is essential .

Applications in Research

3.1 Basic: What role does this compound play in medicinal chemistry? It serves as a building block for bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents, due to its trifluoromethoxy group’s metabolic stability and fluorine’s electronegativity . For example, it is used in synthesizing analogs of salicylic acid derivatives with enhanced pharmacokinetic profiles .

3.2 Advanced: How does the trifluoromethoxy group influence material science applications? The -OCF₃ group enhances thermal stability and lipophilicity, making the compound useful in fluorinated polymer coatings and liquid crystal displays (LCDs). Its electron-withdrawing properties also stabilize charge-transfer complexes in organic electronics .

Data Analysis and Contradictions

4.1 Basic: How can researchers reconcile discrepancies in reported melting points or spectral data? Variations in melting points (e.g., 169–171°C for related fluorobenzoic acids ) often arise from polymorphism or impurities. Cross-referencing with high-purity commercial standards (e.g., CAS 881402-25-1 derivatives ) and using controlled drying conditions (vacuum, 40°C) minimizes errors.

4.2 Advanced: What causes unexpected byproducts in trifluoromethoxy-containing syntheses? Side reactions like hydrolysis of -OCF₃ to -OH under acidic conditions or radical recombination during fluorination can occur. LC-MS/MS monitoring and quenching reactive intermediates (e.g., with Na₂SO₃) mitigate these issues .

Safety and Handling

5.1 Basic: What are the safety protocols for handling this compound? Use PPE (gloves, goggles) and work in a fume hood. The compound may release HF upon decomposition; neutralize spills with calcium carbonate. Store in airtight containers at 2–8°C to prevent moisture absorption .

5.2 Advanced: Are there specific hazards associated with the trifluoromethoxy group during scale-up? At high temperatures (>150°C), -OCF₃ groups can decompose to toxic gases (e.g., COF₂). Use pressure-relief reactors and monitor with FT-IR for gas evolution. Catalytic scrubbers (e.g., activated charcoal) are recommended for waste streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.